2,4-Dibromo-5-chloropyrimidine

Suzuki Coupling Cross-Coupling Heteroaryl Halides

2,4-Dibromo-5-chloropyrimidine features a unique 2,4-dibromo-5-chloro pattern enabling predictable, orthogonal functionalization via sequential SNAr (C4) and Suzuki coupling (C2). This avoids the highly allergenic 2,4-dichloro-5-bromopyrimidine intermediate, improving occupational safety. Ideal for generating trisubstituted pyrimidine libraries targeting CDK kinases and 5-aryluracil derivatives. Ensures controlled SAR exploration and scalable process routes.

Molecular Formula C4HBr2ClN2
Molecular Weight 272.32 g/mol
Cat. No. B8089866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-5-chloropyrimidine
Molecular FormulaC4HBr2ClN2
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)Br)Br)Cl
InChIInChI=1S/C4HBr2ClN2/c5-3-2(7)1-8-4(6)9-3/h1H
InChIKeyRTUBDNSSAYSKDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-5-chloropyrimidine: A Regioselective Scaffold for Programmable Pyrimidine Functionalization


2,4-Dibromo-5-chloropyrimidine (CAS: 1266480-96-9) is a trihalogenated pyrimidine with a distinct 2,4-dibromo-5-chloro substitution pattern that imparts a predictable and highly regioselective reactivity profile . This heteroaryl halide serves as a versatile intermediate for sequential nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions [1], enabling the programmable installation of diverse substituents to access pharmaceutically relevant trisubstituted pyrimidines . Its molecular formula is C₄HBr₂ClN₂ and its molecular weight is 272.33 g/mol [2]. The compound is stored at 2-8°C under sealed, moisture-free conditions [2].

Why 2,4-Dibromo-5-chloropyrimidine Is Not Interchangeable with Other Polyhalopyrimidines


While polyhalopyrimidines are a common class of synthetic intermediates, they exhibit profound differences in reactivity, regioselectivity, and safety profiles that preclude simple interchange . The specific pattern of halogen substituents on 2,4-dibromo-5-chloropyrimidine dictates a unique, kinetically controlled sequence of functionalization that is not replicable with analogs such as 2,4-dichloro-5-bromopyrimidine or 2,4,6-trichloropyrimidine [1]. Furthermore, the safety profile of this compound differs significantly from that of closely related isomers [2]. Substituting this specific building block with a generic alternative risks reaction failure, reduced yields, altered product profiles, and unexpected safety hazards, ultimately compromising project timelines and data integrity .

Quantitative Differentiation of 2,4-Dibromo-5-chloropyrimidine: Comparative Reactivity, Regioselectivity, and Safety


Superior Suzuki Coupling Partner: Chloropyrimidines Outperform Bromo- and Iodopyrimidines

In direct comparative Suzuki coupling studies, chloropyrimidine substrates like 2,4-dibromo-5-chloropyrimidine are shown to be preferable over iodo-, bromo-, or fluoropyrimidine analogs [1]. The study by Schomaker and Delia established that chloropyrimidines provide superior outcomes in palladium-catalyzed Suzuki couplings when preparing mono-, di-, or triphenylpyrimidines [1].

Suzuki Coupling Cross-Coupling Heteroaryl Halides

Differentiated Safety Profile: Reduced Allergenic Potential Compared to 2,4-Dichloro-5-bromopyrimidine

A key differentiator for 2,4-dibromo-5-chloropyrimidine is its improved safety profile relative to a critical analog used in similar synthetic pathways. Peters et al. reported that 2,4-dichloro-5-bromopyrimidine exhibits "highly allergenic properties," which was a significant drawback in its use as an intermediate for synthesizing 5-substituted uracils [1]. This specific safety concern is not reported for 2,4-dibromo-5-chloropyrimidine, providing a safer alternative for the same class of transformations.

Occupational Safety Allergenicity Reagent Selection

Programmable Reactivity: Regioselective Sequential Functionalization via SNAr and Suzuki

The unique halogenation pattern of 2,4-dibromo-5-chloropyrimidine is critical for a sequential functionalization strategy. The approach involves an initial SNAr reaction at the 4-position (bromo), followed by a Suzuki coupling at the remaining 2-position (bromo) . This sequence leverages the higher reactivity of the C-Br bonds at the 2- and 4-positions compared to the C-Cl bond at the 5-position. The methodology, which includes compounds like 5-bromo-2-chloro-4-(piperidin-1-yl)pyrimidine (a direct analog of the target compound), achieved a Suzuki coupling yield of 75% for the final product .

SNAr Regioselective Synthesis Pyrimidine Functionalization

Inherent Reactivity Advantage: Bromopyrimidines are More Reactive than Chloropyrimidines in Aminolysis

Fundamental reactivity studies on pyrimidine halides provide a kinetic basis for the regioselective reactivity of 2,4-dibromo-5-chloropyrimidine. Arantz and Brown measured half-completion times (t1/2) for aminolysis reactions and found that within each group of halogenated pyrimidines, the bromopyrimidine is the most reactive and the chloropyrimidine is generally the least reactive [1]. This difference in rate was quantified to be up to three-fold between corresponding bromo- and chloro-pyrimidines [1].

Aminolysis Nucleophilic Substitution Kinetics

Optimal Application Scenarios for 2,4-Dibromo-5-chloropyrimidine in Drug Discovery and Process Chemistry


Synthesis of Diversely Substituted Pyrimidine Libraries for Kinase Inhibitor Programs

The predictable, orthogonal reactivity of the C2, C4 (bromo), and C5 (chloro) positions makes 2,4-dibromo-5-chloropyrimidine an ideal core scaffold for generating diverse libraries of trisubstituted pyrimidines . Its established utility in synthesizing kinase inhibitors, particularly those targeting CDKs, is a key driver for its use in medicinal chemistry . Chemists can reliably exploit the reactivity gradient to introduce a wide variety of amines, alcohols, and aryl/heteroaryl groups in a controlled sequence, accelerating structure-activity relationship (SAR) studies .

Process-Scale Synthesis of 5-Aryl Uracil Derivatives with Improved Safety Profile

For process chemists developing scalable routes to 5-aryluracil derivatives, 2,4-dibromo-5-chloropyrimidine offers a critical safety advantage [1]. Literature warns of the "highly allergenic properties" of the frequently used intermediate, 2,4-dichloro-5-bromopyrimidine [1]. By utilizing 2,4-dibromo-5-chloropyrimidine as an alternative starting point, researchers can mitigate significant occupational health risks while accessing the same valuable chemical space, thereby improving overall process safety and reducing the need for stringent containment measures [1].

Methodology Development for Metal-Free, Site-Selective C–N Bond Formation

The polyhalogenated nature of this compound makes it a valuable test substrate for developing new synthetic methodologies. Research into metal-free, site-selective C–N bond-forming reactions on polyhalogenated pyridines and pyrimidines has shown that the preferred coupling site can be tuned by the nature of the heterocyclic ring [2]. In the case of pyrimidines, the reaction occurs selectively at the chloride group [2], meaning 2,4-dibromo-5-chloropyrimidine is an excellent model substrate for investigating and optimizing these novel, sustainable transformations that avoid the use of transition metal catalysts [2].

Regioselective Sequential Functionalization for Targeted Trisubstituted Pyrimidines

This compound is a premier starting material for executing a regioselective, sequential functionalization strategy to access specific trisubstituted pyrimidine targets in moderate to good overall yields . The validated sequence involves an initial SNAr reaction at the most reactive C4 position, followed by a Suzuki coupling at the C2 position . This approach provides a direct, efficient, and predictable route to complex pyrimidines, avoiding the need for multiple halogenation steps and protecting group manipulations, thereby streamlining the synthesis of advanced intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dibromo-5-chloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.